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Compound of Interest |

4-
Compound Name: [Methyl(propyl)amino]benzaldehyd

e

Cat. No.: B1386143

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical
methodologies relevant to the characterization of 4-[Methyl(propyl)amino]benzaldehyde.
While specific experimental data for this compound is not readily available in public databases,
this document outlines the expected spectroscopic characteristics based on the analysis of
analogous aromatic aldehydes. Furthermore, it details standardized experimental protocols for
obtaining the necessary spectral data for a thorough characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-
[Methyl(propyl)amino]benzaldehyde. These predictions are derived from established
principles of organic spectroscopy and data from structurally similar compounds.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aldehyde proton (-
~9.8 Singlet 1H yaerp (
CHO)
Aromatic protons
~7.7 Doublet 2H
(ortho to -CHO)
Aromatic protons
~6.7 Doublet 2H (ortho to -N(CH3)
(CsH9?))
] Methylene protons (-
~3.4 Triplet 2H
N-CH2-CH2-CH3)
Methyl protons (-N-
~3.0 Singlet 3H yip (
CHs)
Methylene protons (-
~1.7 Sextet 2H
N-CH2-CH2-CH3)
Methyl protons (-N-
~0.9 Triplet 3H y'p (

CH2-CH2-CHs5)

Table 2: Predicted 13C NMR Spectroscopic Data
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Chemical Shift (6, ppm)

Assignment

~190 Aldehyde carbonyl carbon (-CHO)

~155 Aromatic carbon attached to nitrogen (-C-N)
~132 Aromatic carbons ortho to -CHO

~129 Aromatic carbon ipso to -CHO

~111 Aromatic carbons ortho to -N(CHs)(CsH>)
~55 Methylene carbon (-N-CHz)

~40 Methyl carbon (-N-CHs)

~20 Methylene carbon (-N-CH2-CH3)

~11 Methyl carbon (-N-CH2z-CH2-CHs)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?)

Intensity

Assignment

~2960-2850 Medium-Strong C-H stretching (alkyl)
~2820 and ~2720 Medium C-H stretching (aldehyde)
C=0 stretching (aromatic
~1690 Strong
aldehyde)
~1600, ~1500 Medium-Strong C=C stretching (aromatic ring)
~1350 Medium C-N stretching

Table 4: Predicted Mass Spectrometry (MS) Data
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miz Interpretation

177 [M]* (Molecular ion)

176 [M-H]*

148 [M-CzHs]* (Loss of ethyl group from propyl
chain)

134 [M-CsH7]* (Loss of propyl group)

120 [M-N(CH3)(CsH7)]*

Table 5: Predicted UV-Vis Spectroscopy Data

Amax (nm) Solvent Transition
~250-260 Ethanol T~ T
~330-340 Ethanol n - T

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments
required for the characterization of 4-[Methyl(propyl)amino]benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

e Sample Preparation: Dissolve approximately 10-20 mg of 4-
[Methyl(propyl)amino]benzaldehyde in 0.6-0.8 mL of a deuterated solvent (e.g., CDClIs,

DMSO-de) in a clean, dry 5 mm NMR tube.

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 'H NMR Acquisition:
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o Tune and shim the instrument to achieve optimal magnetic field homogeneity.

o Acquire a standard one-dimensional *H NMR spectrum with a sufficient number of scans
to obtain a good signal-to-noise ratio.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger
number of scans will be required compared to *H NMR.

o Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, and a
relaxation delay of 2-5 seconds.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an
internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: As 4-[Methyl(propyl)amino]benzaldehyde is likely a liquid at room
temperature, a neat spectrum can be obtained. Place a small drop of the sample between
two salt plates (e.g., NaCl or KBr) to form a thin film.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the clean salt plates.
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o Place the sample-loaded plates in the spectrometer's sample holder.
o Acquire the sample spectrum over the range of 4000-400 cm~1.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent
(e.g., methanol or acetonitrile).

¢ Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as
Electron lonization (El) or Electrospray lonization (ESI).

» Data Acquisition:

o Introduce the sample into the ion source. For El, the sample is typically introduced via a
direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via
direct infusion or a liquid chromatograph (LC).

o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

o Data Analysis: Identify the molecular ion peak ([M]* or [M+H]*) to confirm the molecular
weight. Analyze the fragmentation pattern to gain structural information.

UV-Vis Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:
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e Sample Preparation: Prepare a dilute solution of 4-[Methyl(propyl)amino]benzaldehyde in
a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition:

[¢]

Fill a quartz cuvette with the pure solvent to be used as a reference.

[¢]

Fill a second quartz cuvette with the sample solution.

[e]

Place both cuvettes in the spectrophotometer.

o

Scan the sample over a wavelength range of approximately 200-800 nm.

o Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax) and determine the
molar absorptivity (¢) if the concentration is known.

Visualizations

The following diagram illustrates a typical workflow for the synthesis and characterization of an
aromatic aldehyde like 4-[Methyl(propyl)amino]benzaldehyde.
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« To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 4-
[Methyl(propyl)amino]benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1386143#spectroscopic-data-for-4-
methyl-propyl-amino-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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